molecular formula C10H10O B1450726 4-Ethynyl-2-methoxy-1-methylbenzene CAS No. 69187-63-9

4-Ethynyl-2-methoxy-1-methylbenzene

Cat. No.: B1450726
CAS No.: 69187-63-9
M. Wt: 146.19 g/mol
InChI Key: QZYSLTRJAQVAEE-UHFFFAOYSA-N
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Description

4-Ethynyl-2-methoxy-1-methylbenzene, also known as 1-Ethynyl-4-methoxy-2-methylbenzene, is an aromatic acetylene derivative .


Molecular Structure Analysis

The molecular formula of this compound is C10H10O . Unfortunately, the specific molecular structure is not provided in the search results.


Chemical Reactions Analysis

This compound has been reported to react with 2-diazo-5,5-dimethylcyclohexanedione (diazodimedone) to afford cycloadducts .


Physical and Chemical Properties Analysis

The melting point of this compound is 30-34 °C (lit.) . The boiling point and density are predicted to be 222.7±33.0 °C and 1.00±0.1 g/cm3 respectively .

Scientific Research Applications

1. Polymer Synthesis and Characterization

4-Ethynyl-2-methoxy-1-methylbenzene has been used in the synthesis of soluble poly(2-methoxy-5-alkoxy paraphenylenes). These polymers, including those derived from 1-methoxy-4-ethoxybenzene, were characterized for their structural properties, molecular weights, and electrical conductivities. The polymers exhibited distinct properties such as solubility in organic solvents and showed significant π-electron delocalization and excimer formation, as evident from their ultraviolet absorption and fluorescence spectra (Moustafid et al., 1991).

2. Analysis in Biological Material

The compound has been analyzed in the context of forensic science, particularly in the assay and decomposition dynamics of related compounds in biological materials. Studies have focused on developing methods for the extraction, purification, and detection of these compounds using techniques such as chromatography and mass spectrometry. This research is vital for understanding the stability and degradation patterns of these compounds in different environmental conditions (Chernova et al., 2022).

3. Anti-Staphylococcal Properties

Research has been conducted on derivatives of methoxybenzene compounds, including those similar to this compound, for their potential anti-staphylococcal properties. These studies have identified compounds with significant inhibitory effects against multidrug-resistant strains of Staphylococcus aureus, showcasing their potential application in developing new antibacterial agents (Shiu & Gibbons, 2006).

4. Liquid-phase Oxidation Studies

The liquid-phase oxidation of methylbenzenes, including compounds structurally related to this compound, has been a subject of study. These research efforts have focused on understanding the kinetics and mechanisms involved in the oxidation processes, which are crucial for applications in chemical synthesis and industrial processes (Okada & Kamiya, 1981).

5. Inclusion Complex Studies

Compounds similar to this compound have been used to form stable inclusion complexes with other organic molecules. These studies are significant in understanding intermolecular interactions and the development of novel materials with specific properties, such as those stabilized by aromatic CH···O hydrogen bonds (Pigge et al., 1999).

Safety and Hazards

4-Ethynyl-2-methoxy-1-methylbenzene is classified as Eye Irrit. 2 - Skin Sens. 1 according to GHS classification . The hazard statements include H317 - H319 . Precautionary statements include P280 - P302 + P352 - P305 + P351 + P338 .

Biochemical Analysis

Biochemical Properties

4-Ethynyl-2-methoxy-1-methylbenzene plays a significant role in biochemical reactions due to its reactive ethynyl group. This compound can participate in cycloaddition reactions, forming cycloadducts with other molecules. For instance, its reaction with 2-diazo-5,5-dimethylcyclohexanedione (diazodimedone) has been reported to afford cycloadducts . The interactions of this compound with enzymes, proteins, and other biomolecules are primarily driven by its ability to form covalent bonds through the ethynyl group. These interactions can lead to modifications in the structure and function of the biomolecules, influencing various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound can influence cell function by interacting with cellular proteins and enzymes, potentially altering cell signaling pathways, gene expression, and cellular metabolism. The presence of the methoxy group may also contribute to its ability to modulate cellular activities. Studies have shown that compounds with similar structures can affect the expression of specific genes and proteins, leading to changes in cell behavior and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the formation of covalent bonds with target biomolecules via the ethynyl group. This interaction can result in the inhibition or activation of enzymes, depending on the nature of the target molecule. Additionally, the compound’s ability to form cycloadducts with other molecules can lead to structural changes in the target biomolecules, further influencing their function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known to be stable under standard storage conditions, with a melting point of 30-34°C . Its reactivity, particularly the ethynyl group, may lead to gradual degradation over extended periods. Long-term studies have shown that the compound can maintain its activity in vitro, but its effects may diminish over time due to degradation processes.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal effects on cellular function and overall health. At higher doses, it can lead to significant changes in cellular activities, including potential toxic or adverse effects. Studies have indicated that high doses of similar compounds can cause oxidative stress and damage to cellular structures, highlighting the importance of dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound’s ethynyl group allows it to participate in enzymatic reactions, leading to the formation of metabolites that can further influence metabolic flux and metabolite levels. The methoxy group may also play a role in modulating the compound’s interactions with metabolic enzymes, affecting its overall metabolic profile .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to various cellular compartments, where it can exert its biochemical effects. The compound’s structure, particularly the ethynyl and methoxy groups, influences its affinity for different transporters and binding proteins, affecting its distribution and accumulation within cells .

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it can interact with target biomolecules and exert its effects. The presence of the methoxy group may enhance its ability to localize to certain subcellular regions, influencing its activity and function .

Properties

IUPAC Name

4-ethynyl-2-methoxy-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-4-9-6-5-8(2)10(7-9)11-3/h1,5-7H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYSLTRJAQVAEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C#C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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